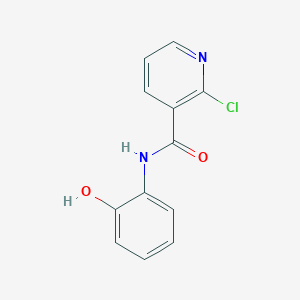

2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been studied extensively. For instance, the synthesis of phenoxy acetamide and its derivatives has been explored . Also, the synthesis of coumarin heterocycles, which are valuable kinds of oxygen-containing heterocycles, has been considered by many organic and pharmaceutical chemists .Scientific Research Applications

Nicotinamide and Neurocognitive Function

Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays crucial roles in cellular metabolism, stress responses, and immune signaling. It has been investigated for potential neuroprotective effects, with studies suggesting benefits in preserving and enhancing neurocognitive function. This encompasses age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries due to ischemia and trauma (Rennie et al., 2015).

Cellular Metabolism and Safety Assessment

High-dose nicotinamide has been proposed for various therapeutic applications, including neurological dysfunctions and inflammatory diseases. However, its safety at high doses is a concern, with potential adverse effects such as hepatotoxicity in animals and humans, and possible epigenetic alterations with chronic use. The need for further research to ensure safe application of nicotinamide is emphasized (Hwang & Song, 2020).

Nicotinamide in Cancer and Metabolic Diseases

Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine, has been associated with various cancers and metabolic diseases. Its overexpression correlates with tumor progression, metastasis, and poor clinical outcomes. NNMT is considered a potential biomarker for diagnosis and prognosis, as well as a target for anticancer treatments (Campagna et al., 2021).

Pharmacological and Nutraceutical Applications

Nicotinamide riboside, another derivative of nicotinamide, has shown promise as a nutraceutical for improving mitochondrial function and enhancing sirtuin-dependent signaling. It has potential benefits in insulin sensitivity, neuroprotection, and combating the effects of aging. The exploration of NAD+ metabolism in metabolic diseases highlights the therapeutic potential of nicotinamide derivatives (Elhassan et al., 2017).

Environmental and Toxicological Considerations

While not directly related to "2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide," it's important to consider the broader environmental and toxicological impacts of related compounds. For instance, triclosan, an antimicrobial agent, and its degradation products have raised concerns due to their persistence and toxicity in the environment. Such studies underline the importance of assessing the environmental impact and safety of chemical compounds used in medical and consumer products (Bedoux et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt the growth and replication of cells .

Mode of Action

This compound interacts with its target, DHFR, by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . The resulting changes include a decrease in nucleotide production, which can inhibit DNA synthesis and cell replication .

Biochemical Pathways

The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is a critical step in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting DHFR, this compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, DNA synthesis .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in nucleotide production, disrupting DNA synthesis and cell replication . This disruption can result in the death of rapidly dividing cells, such as fungal cells . The compound has shown promising antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, suggesting potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

These interactions could potentially influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16/h1-7,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHHUWYPVJKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(2,4-difluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B503272.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine](/img/structure/B503276.png)

amino]acetic acid](/img/structure/B503277.png)

![4-(4-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidin-2-amine](/img/structure/B503279.png)

![3-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-phenylquinoline](/img/structure/B503280.png)

![5-fluoro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503281.png)

![1-(4-chlorophenyl)-5-{5-[4-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B503283.png)

![5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B503287.png)

![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl ether](/img/structure/B503288.png)

![6-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503291.png)

![6-chloro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503294.png)

![6-chloro-3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503295.png)